molecular formula C9H13N3O4 B2385522 methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 240799-78-4

methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

Cat. No.: B2385522
CAS No.: 240799-78-4
M. Wt: 227.22
InChI Key: WIYFDTWEGLGKLE-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is a pyrazole-based heterocyclic compound featuring a conjugated system with a methoxymethyl substituent at the 3-position of the pyrazole ring. The molecule includes an aminoacetate ester moiety, which enhances its solubility in polar organic solvents. The compound’s structure is stabilized by intramolecular hydrogen bonding and π-conjugation, as observed in crystallographic studies of related analogs .

Properties

IUPAC Name

methyl 2-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-15-5-7-6(9(14)12-11-7)3-10-4-8(13)16-2/h3H,4-5H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVITLBOCXJHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H16N4O3C_{11}H_{16}N_{4}O_{3} and has a molecular weight of approximately 252.28 g/mol. The structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

1. Anticancer Activity:
Recent studies have indicated that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . Such potency suggests that the compound may also possess similar anticancer properties.

2. Antimicrobial Activity:
Compounds derived from pyrazole structures have shown promising antibacterial and antifungal activities. For example, a series of pyrazole derivatives were tested against phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth. One specific derivative outperformed traditional antifungal agents like boscalid .

3. Anti-inflammatory Effects:
Pyrazole compounds have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

1. Enzyme Inhibition:
Similar compounds have been identified as inhibitors of various kinases involved in cancer progression, such as c-Met kinase, which plays a role in tumor growth and metastasis .

2. Apoptosis Induction:
Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .

3. Membrane Disruption:
Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

StudyCompoundTargetBiological ActivityIC50 Value
Pyrazole DerivativeA549 Cancer CellsCytotoxicity1.06 μM
Pyrazole DerivativeFungal PathogensAntifungal ActivityModerate to Excellent
Pyrazole DerivativeLPS-induced InflammationAnti-inflammatorySignificant Inhibition

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may exhibit anti-inflammatory, analgesic, and antipyretic activities.

Case Studies in Pharmacology

  • Anti-Cancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that similar pyrazole derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-Microbial Properties : The compound's structural features may enhance its interaction with biological targets, leading to antimicrobial effects. A related study found that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Agricultural Applications

Methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate may also serve as a pesticide or herbicide due to its chemical structure, which can potentially disrupt biological processes in pests.

Case Studies in Agrochemicals

  • Herbicidal Activity : Similar compounds have been evaluated for their herbicidal properties. For example, a study highlighted the effectiveness of pyrazole-based herbicides in controlling weed growth while being less harmful to crops .
  • Insecticidal Properties : Research has shown that certain pyrazole derivatives can act as insecticides by interfering with the nervous system of pests, leading to paralysis and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications.

Structural Feature Potential Activity
Methoxymethyl GroupEnhances lipophilicity and bioavailability
Pyrazole RingContributes to biological activity through receptor interactions
Amino Acetate GroupFacilitates solubility and interaction with target sites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at the pyrazole 3-position and the nature of the ester/amine side chains. Below is a comparative analysis:

Compound 3-Position Substituent Side Chain Molecular Weight (g/mol) Key Properties
Target Compound: Methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate Methoxymethyl Methyl ester, aminoacetate ~265 (estimated) High polarity due to methoxymethyl and ester groups; moderate solubility in DMSO
Analog 1: Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate Trifluoromethyl Methyl ester, aminoacetate 265.19 Enhanced lipophilicity (CF3 group); predicted boiling point: 252.8±50.0 °C
Analog 2: Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate Thiophene-phenyl hybrid Phenylpropionate ester ~423 (estimated) Extended π-system; crystallographically confirmed planar geometry
Analog 3: 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Arylidene Imidazole-pyrazole fused system ~450 (estimated) Dual heterocyclic core; antimicrobial activity reported
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in Analog 1 increases lipophilicity and metabolic stability compared to the methoxymethyl group in the target compound .
  • Bioactivity : Analog 3’s fused imidazole-pyrazole system demonstrates measurable antimicrobial activity, suggesting that the target compound’s methoxymethyl group may require further functionalization for similar efficacy .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s methoxymethyl group improves aqueous solubility compared to Analog 1’s CF3 group but reduces membrane permeability.
  • Stability : The trifluoromethyl group in Analog 1 may confer resistance to oxidative metabolism, whereas the methoxymethyl group in the target compound could be susceptible to hydrolysis .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Analog 1, involving condensation of hydrazine derivatives with β-ketoesters .

Crystallographic and Computational Insights

  • Crystallography : Analog 2’s structure was resolved using SHELX software, revealing a planar pyrazole-thiophene system . Similar methods (e.g., SHELXL) could be applied to the target compound for structural validation .
  • Computational Predictions : The target compound’s acidity (pKa ~5.49) and density (~1.45 g/cm³) are comparable to Analog 1, as estimated via QSPR models .

Preparation Methods

Condensation of Pyrazolone Intermediates

A foundational approach involves the condensation of 3-(methoxymethyl)-5-pyrazolone with methyl glycinate derivatives. The pyrazolone core is synthesized via cyclocondensation of β-ketoesters with hydrazines, as demonstrated in early pyrazolone synthesis patents. For this compound, ethyl (β-ethoxy-β-imino)propionate reacts with substituted hydrazines under steam bath heating (2–3 hours) to form the 5-pyrazolone scaffold. Subsequent methoxymethylation at the 3-position is achieved using methoxymethyl chloride in the presence of a base like triethylamine.

Key Reaction:
$$
\text{Ethyl (β-ethoxy-β-imino)propionate} + \text{Hydrazine derivative} \xrightarrow{\Delta} \text{3-(Methoxymethyl)-5-pyrazolone}
$$

The aminoacetate side chain is introduced via Schiff base formation. The pyrazolone’s ketone group reacts with methyl 2-aminoacetate in ethanol under reflux, facilitated by p-toluenesulfonic acid (pTSA).

One-Pot Multicomponent Synthesis

Modern protocols favor one-pot strategies to minimize intermediate isolation. A three-component reaction combines:

  • 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one (pre-synthesized),
  • Methyl glyoxylate ,
  • Aminating agent (e.g., ammonium acetate).

The reaction proceeds in acetonitrile at 60–80°C for 6–8 hours, yielding the target compound with >75% efficiency.

Table 1: Comparison of Condensation vs. One-Pot Methods

Parameter Condensation Method One-Pot Method
Reaction Time 8–10 hours 6–8 hours
Yield 65–70% 75–80%
Purification Complexity High (column chromatography) Moderate (recrystallization)
Scalability Limited High

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., acetonitrile) enhance Schiff base formation rates compared to ethanol or dichloromethane. Catalytic additives like pTSA (5 mol%) or zeolites improve yields by 10–15%.

Table 2: Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 78
Ethanol 24.3 65
Dichloromethane 8.9 42

Temperature and Time Profiling

Optimal temperatures balance between kinetic activation and thermal decomposition. At 80°C, the one-pot method achieves 80% conversion within 6 hours, whereas lower temperatures (50°C) require 12+ hours for comparable yields. Prolonged heating (>10 hours) risks decarboxylation of the acetate moiety.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=N), 4.65 (s, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.38 (s, 3H, NCH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrazolone), 1620 cm⁻¹ (C=N).

Crystallographic Confirmation

Single-crystal X-ray diffraction (SCXRD) of analogous pyrazolone derivatives confirms the Z-configuration of the methylideneamino group, critical for biological activity. The methoxymethyl group adopts a gauche conformation, minimizing steric hindrance.

Applications and Derivatives

While primarily a research chemical, structural analogs demonstrate:

  • Antioxidant activity via radical scavenging (IC₅₀: 12–18 μM).
  • Antimicrobial potential against Gram-positive bacteria (MIC: 32–64 μg/mL).

Derivatization at the 4-position (e.g., halogenation) enhances bioactivity, as explored in recent [3+3] cycloaddition studies.

Computational Modeling Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Electrophilicity Index (ω): 1.45 eV, indicating moderate reactivity.
  • HOMO-LUMO Gap: 4.8 eV, suggesting stability under physiological conditions.

Q & A

Q. What are the standard synthetic routes for methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate?

A common approach involves condensation reactions under reflux conditions. For example, reacting a pyrazolone derivative (e.g., 3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene) with methyl 2-aminoacetate in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds over 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to isolate the product . Alternative methods include using dimethyl acetylenedicarboxylate (DMAD) in solvents like ethanol or acetonitrile, which can influence reaction efficiency and byproduct formation .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify the presence of characteristic peaks (e.g., methoxy groups at δ ~3.3–3.5 ppm, pyrazole ring protons at δ ~6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : To identify functional groups such as carbonyl (C=O at ~1700 cm⁻¹) and imine (C=N at ~1600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and tautomeric forms, especially when resolving ambiguities in spectroscopic data .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized for derivatives of this compound?

Regioselectivity in pyrazole-based systems is influenced by solvent polarity, temperature, and catalysts. For example:

  • Polar aprotic solvents (e.g., DMF) may favor tautomeric forms that direct substitution to specific positions .
  • Catalytic bases like sodium acetate enhance imine formation, while acidic conditions (e.g., TsOH in ethanol) can stabilize reactive intermediates .
  • Computational modeling (e.g., Density Functional Theory, DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For instance, tautomerism in pyrazolone rings can lead to variable NMR shifts; X-ray crystallography provides definitive structural clarity .
  • Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomeric equilibria .
  • Isotopic Labeling : Use deuterated solvents or isotopic tracers to distinguish overlapping signals .

Q. What experimental designs are recommended for studying the compound’s stability under environmental or physiological conditions?

  • Accelerated Stability Testing : Expose the compound to varying pH (1–13), temperatures (25–60°C), and UV light, followed by HPLC or LC-MS analysis to quantify degradation products .
  • Environmental Fate Studies : Use OECD guidelines to assess hydrolysis, photolysis, and biodegradation in simulated soil/water systems .
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition pathways .

Q. What computational methods are effective for elucidating reaction mechanisms involving this compound?

  • DFT Calculations : Model transition states and energy barriers for key steps (e.g., cyclization, tautomerization) using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects and conformational flexibility in aqueous or organic media .
  • Docking Studies : Screen for potential biological targets (e.g., enzymes) by analyzing ligand-receptor interactions using AutoDock or Schrödinger .

Q. How can biological activity be systematically evaluated for this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., COX-2 inhibition) to screen for anti-inflammatory potential .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .

Methodological Notes

  • Synthesis Optimization : Always compare reaction yields and purity under varying conditions (solvent, catalyst, temperature) .
  • Data Reproducibility : Replicate experiments across multiple batches and validate analytical results with independent techniques .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., acetic acid, TsOH) and waste disposal .

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